Nvp-bbd130
Overview
Description
NVP-BBD130 is a potent, stable, ATP-competitive, and orally active dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has shown significant potential in cancer research, particularly in targeting melanoma and other solid tumors .
Preparation Methods
The synthesis of NVP-BBD130 involves several steps, including the formation of an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to be stable and orally active, making it suitable for in vivo studies .
Chemical Reactions Analysis
NVP-BBD130 undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group in this compound can participate in CuAAc reactions with azide-containing molecules.
Inhibition Reactions: As a dual inhibitor, this compound effectively inhibits the activity of PI3K and mTOR by competing with ATP.
Cell Cycle Arrest: In vitro studies have shown that this compound can arrest the cell cycle at the G1 phase in melanoma cells.
Scientific Research Applications
NVP-BBD130 has a wide range of scientific research applications:
Cancer Research: It has been extensively studied for its potential in treating melanoma and other solid tumors. .
Biological Studies: The compound is used to study the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Drug Development: This compound serves as a lead compound for developing new dual inhibitors targeting PI3K and mTOR pathways.
Mechanism of Action
NVP-BBD130 exerts its effects by inhibiting the PI3K and mTOR pathways. These pathways are often constitutively activated in cancer cells, leading to increased cell growth, proliferation, and survival. By inhibiting these pathways, this compound induces cell cycle arrest at the G1 phase, reduces cyclin D1 levels, and increases p27 KIP1 levels . This results in reduced tumor growth and increased tumoral necrosis .
Comparison with Similar Compounds
NVP-BEZ235: Another dual PI3K/mTOR inhibitor with similar efficacy in melanoma models.
NVP-BAG956: A compound with comparable effects on tumor growth and cell cycle arrest.
NVP-BBD130 stands out due to its potent and stable nature, making it a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O/c1-28(2,18-29)21-9-11-22(12-10-21)33-26-23-15-19(6-7-20-5-4-14-30-16-20)8-13-24(23)31-17-25(26)32(3)27(33)34/h4-5,8-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHNPDWTQUXPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C#CC5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471893 | |
Record name | 2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853910-61-9 | |
Record name | 2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.